8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Description
Crystallographic Analysis and Molecular Geometry
X-Ray Diffraction Studies
X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in this hybrid molecule. While direct crystallographic data for this specific compound remains unpublished, structural analogs such as 1-aryl-1,4-dihydro-3(2H)-isoquinolinones provide critical insights. These analogs exhibit a bicyclic framework comprising a planar aromatic ring fused to a nonplanar heterocyclic ring. The isoquinolinone core adopts a boat conformation, with the phenyl substituent at position 2 occupying axial or equatorial orientations depending on steric and electronic factors.
Table 1: Key Geometric Parameters in Related Isoquinolinone Derivatives
The chlorinated aromatic system at position 8 introduces steric constraints that likely flatten the boat conformation, as observed in para-substituted derivatives. Molecular packing analysis of analogous structures reveals π-π stacking between purine and isoquinolinone rings, with interplanar distances of 3.4–3.6 Å.
Properties
IUPAC Name |
8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Isoquinolinone Synthesis
The synthesis begins with the construction of the isoquinolinone core. A common approach involves cyclization reactions using substituted benzamide precursors. For example, 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (Compound 9) serves as a critical intermediate. This compound is synthesized via:
- Friedel-Crafts acylation : Reaction of 2-chloro-6-methylbenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with phenethylamine.
- Bischler-Napieralski cyclization : Cyclization using phosphorus oxychloride (POCl₃) to form the tetracyclic isoquinolinone structure.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | SOCl₂, CH₂Cl₂ | Reflux, 4 h | 85% |
| Cyclization | POCl₃, toluene | 110°C, 12 h | 78% |
Deprotection of the Tetrahydropyranyl (THP) Group
The THP-protected intermediate undergoes acidic hydrolysis to yield Duvelisib:
Outcome :
| Yield | Purity | Enantiomeric Excess (ee) |
|---|---|---|
| 92% | >99% | 90.9% |
Chiral Resolution and Enantiomeric Control
Duvelisib’s (S)-enantiomer is therapeutically active. Chiral resolution is achieved via:
- Diastereomeric salt formation : Using chiral acids (e.g., L-tartaric acid) in solvents like acetonitrile.
- Crystallization : Sequential washing with heptane and water to isolate the (S)-isomer.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/water |
| Temperature | 0–5°C |
| ee | 99.4% |
Polymorph Preparation and Crystallization
Duvelisib exists in multiple crystalline forms. Two notable polymorphs are Form-M and Form-S :
Form-M Synthesis
- Dissolution : Duvelisib in dimethylformamide (DMF) at 25–30°C.
- Antisolvent addition : Xylene induces crystallization.
- Filtration : Yields Form-M with distinct X-ray diffraction patterns.
Form-S Synthesis
- Starting material : Duvelisib monohydrate.
- Solvent system : DMF/xylene.
- Drying : Vacuum drying at 25–30°C.
Polymorph Comparison :
| Property | Form-M | Form-S |
|---|---|---|
| Melting Point | 180°C | 170°C |
| Stability | Hygroscopic | Non-hygroscopic |
| Solubility | 0.5 mg/mL | 0.3 mg/mL |
Process Optimization and Scalability
Reaction Monitoring
Solvent Selection
Temperature Control
- Exothermic reactions : Gradual reagent addition prevents thermal degradation.
- Cryogenic conditions : Maintained during chiral resolution to enhance ee.
Analytical Characterization
Final product quality is verified via:
- ¹H/¹³C NMR : Confirms structural integrity.
- XRD : Differentiates polymorphs.
- Chiral HPLC : Ensures enantiopurity.
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| C1-H | 5.44 | Singlet |
| Purine-NH | 8.92 | Broad |
Industrial-Scale Production
Infinity Pharmaceuticals’ patented process highlights:
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen
Biological Activity
8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one, also known as Duvelisib, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C22H17ClN6O
- Molecular Weight : 416.9 g/mol
- CAS Number : (not provided)
Duvelisib acts primarily as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and has shown effectiveness against various cancer types, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The inhibition of PI3K pathways is crucial for the survival and proliferation of malignant cells.
Key Mechanisms:
- PI3K Inhibition : By blocking PI3K signaling, Duvelisib can induce apoptosis in cancer cells.
- Modulation of Immune Response : It may also enhance anti-tumor immunity by affecting the tumor microenvironment.
Anticancer Activity
Duvelisib has been extensively studied for its anticancer properties. In clinical trials, it demonstrated significant efficacy in patients with CLL and SLL who had previously received other treatments.
| Study | Patient Type | Efficacy | Notes |
|---|---|---|---|
| Clinical Trial 1 | CLL/SLL | 78% overall response rate | Approved by USFDA in 2018 |
| Clinical Trial 2 | Relapsed CLL | 82% complete response | Significant reduction in lymphadenopathy |
Antibacterial and Antifungal Activity
Research has indicated that compounds similar to Duvelisib exhibit antibacterial and antifungal properties. For instance, certain isoquinoline derivatives have shown inhibition against various bacterial strains.
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Isoquinoline Derivative A | Bacterial | <125 |
| Isoquinoline Derivative B | Fungal | 75 |
Case Studies
A notable case involved a patient with refractory CLL who achieved a complete remission after treatment with Duvelisib. The patient's response was monitored through regular blood tests showing a decrease in leukemic cell counts and improvement in overall health status.
Case Summary:
- Patient Profile : 65-year-old male with refractory CLL.
- Treatment Duration : 12 months.
- Outcome : Complete remission with no adverse effects reported.
Scientific Research Applications
8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one, also known as Duvelisib, is a small-molecule compound with significant interest in medicinal chemistry for its potential therapeutic applications. It features an isoquinolinone core structure substituted with a chlorophenyl group and a purine-derived aminoethyl side chain, contributing to its biological activity in modulating specific kinase pathways.
Scientific Research Applications
Duvelisib is primarily investigated for its applications in oncology, especially in treating hematological malignancies like chronic lymphocytic leukemia and follicular lymphoma. It selectively inhibits PI3Kδ, making it a promising candidate for targeted therapies that modulate immune responses and inhibit cancer cell proliferation.
- Mechanism of Action Duvelisib exhibits biological activity as an inhibitor of PI3Kδ and has been studied for its effects on various cancer cell lines. Preclinical studies suggest it can induce apoptosis in malignant cells and inhibit tumor growth by disrupting key signaling pathways involved in cancer progression. Its selectivity for PI3Kδ over other isoforms is particularly beneficial, minimizing off-target effects and enhancing therapeutic efficacy.
- Interaction Studies Interaction studies have focused on its binding affinity to various kinases, utilizing techniques like surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions and elucidate the thermodynamics of ligand-receptor interactions. Understanding these interactions is crucial for optimizing the compound's pharmacological properties and predicting potential side effects.
- Structural Similarities Several compounds share structural similarities with 8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one, particularly those that also target PI3K pathways or contain isoquinolinone structures.
Comparison with Similar Compounds
Key Comparative Data
| Compound | Core Structure | Key Substituents | Target(s) | IC₅₀ (nM) | Clinical Use |
|---|---|---|---|---|---|
| Duvelisib | Isoquinolin-1-one | 8-Cl, 2-Ph, 3-purine-ethylamino | PI3Kδ, PI3Kγ | 2.5 (δ), 27.4 (γ) | CLL, SLL, Follicular lymphoma |
| Idelalisib | Quinazolin-4-one | 5-F, 3-Ph, 3-purine-propylamino | PI3Kδ | 2.5 | CLL, SLL |
| Copanlisib | Morpholinopyrimidine | Trifluoromethyl, pyrrolidine | PI3Kα, PI3Kδ | 0.5 (α), 0.7 (δ) | Follicular lymphoma |
| Antiviral isoquinolinone* | Isoquinolin-1-one | 7-glycosyloxy, 3-hydroxymethylfuran | Viral replication | N/A | Preclinical antiviral studies |
Mechanistic and Structural Insights
- Duvelisib’s Dual Inhibition: The purine-ethylamino group enables ATP-competitive binding to both PI3Kδ and γ, while the 8-chloro and 2-phenyl groups enhance hydrophobic pocket interactions .
- Role of Halogens : Chloro substituents (e.g., at position 8 in duvelisib) improve binding via halogen bonding and hydrophobic effects, a strategy shared with dichlorophenyl analogues in MDM2 inhibitors .
- Core Flexibility: Isoquinolin-1-one derivatives exhibit broad applicability, with substitutions at positions 3, 7, and 8 dictating target specificity (e.g., antiviral vs. kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
